Methyl 4-chloro-2-methyl-3-nitrobenzoate CAS 190367-57-8 properties
Methyl 4-chloro-2-methyl-3-nitrobenzoate CAS 190367-57-8 properties
CAS 190367-57-8 | A Critical Scaffold for Fused Heterocycle Synthesis [1]
Executive Summary
Methyl 4-chloro-2-methyl-3-nitrobenzoate (CAS 190367-57-8) is a highly specialized intermediate used primarily in the pharmaceutical development of nitrogen-containing heterocycles, specifically isoquinolin-1-ones and quinazolines . Its unique substitution pattern—featuring a reactive chlorine atom activated by an adjacent nitro group, alongside a benzylic methyl group—makes it a versatile "molecular handle" for constructing complex pharmacophores found in PARP inhibitors , P2X7 antagonists , and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic protocols, and application in drug discovery pipelines.[2] It is designed for medicinal chemists and process engineers seeking to optimize the yield and purity of this specific scaffold.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is a tri-substituted benzene derivative. The steric crowding between the 2-methyl and 3-nitro groups creates a twisted conformation that influences its reactivity profile, particularly in nucleophilic aromatic substitutions (
Table 1: Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl 4-chloro-2-methyl-3-nitrobenzoate | |
| CAS Number | 190367-57-8 | Distinct from the des-methyl analog (CAS 14719-83-6) |
| Molecular Formula | ||
| Molecular Weight | 229.62 g/mol | |
| Appearance | White to Off-White Crystalline Solid | Often isolated as a crude solid in situ |
| Melting Point | 65–75 °C (Predicted) | Precursor acid melts at ~178–180 °C |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Hydrolytically unstable in basic aqueous media |
| Key Functional Groups | Aryl Chloride (C4), Nitro (C3), Methyl (C2), Ester (C1) |
Synthetic Utility & Mechanism[2]
The value of CAS 190367-57-8 lies in its orthogonal reactivity . Each functional group can be manipulated independently to build fused ring systems.
Mechanistic Reactivity Profile
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C4-Chlorine (
Handle): The chlorine atom is electronically activated by the ortho-nitro group and the para-ester moiety. This makes it highly susceptible to displacement by primary and secondary amines, a critical step in introducing diversity into the drug scaffold. -
C3-Nitro Group (Reducible Core): Following the
reaction, the nitro group is typically reduced to an aniline. This aniline then attacks the C1-ester (or a pendant electrophile) to close the ring, forming quinazolines or isoquinolinones. -
C2-Methyl Group (Benzylic Activation): The methyl group is not inert; it can undergo radical bromination or oxidation to form aldehydes, enabling further cyclization modes.
Synthesis Pathway Diagram (DOT)
The following diagram illustrates the synthesis of the core scaffold and its divergence into pharmaceutical targets.
Caption: Synthesis and downstream application of CAS 190367-57-8. The pathway highlights the transformation from the benzoic acid precursor to the active ester intermediate.
Experimental Protocols
Preparation of Methyl 4-chloro-2-methyl-3-nitrobenzoate
Note: This protocol is adapted from patent literature (US 2010/0184802 A1) describing the synthesis of isoquinolin-1-one intermediates.
Step 1: Regioselective Nitration
-
Charge: In a round-bottom flask, dissolve 4-chloro-2-methylbenzoic acid (20.0 g, 117 mmol) in concentrated sulfuric acid (100 mL).
-
Cool: Cool the mixture to -5°C using an ice/salt bath.
-
Addition: Dropwise add fuming nitric acid (1.1 eq) over 30 minutes, maintaining the internal temperature below 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Critical Insight: The methyl group directs ortho/para, while the acid directs meta. The 3-position is electronically favored but sterically crowded. Careful temperature control minimizes the formation of the 5-nitro isomer.[3]
-
-
Quench: Pour the reaction mixture onto 500 g of crushed ice.
-
Isolation: Filter the resulting white precipitate. Wash with cold water.
-
Purification: Recrystallize from ethyl acetate/hexanes to isolate the 3-nitro isomer from the 5-nitro byproduct.
Step 2: Fischer Esterification
-
Charge: Suspend the purified 4-chloro-2-methyl-3-nitrobenzoic acid (11.0 g, 51 mmol) in anhydrous methanol (110 mL).
-
Activation: Cool to 0°C and add thionyl chloride (4.5 mL, 61 mmol) dropwise.
-
Why Thionyl Chloride? It generates anhydrous HCl in situ and scavenges water, driving the equilibrium toward the ester.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to remove unreacted acid. -
Drying: Dry the organic layer over
, filter, and concentrate to yield the title compound as an off-white solid.
Application: Synthesis of Isoquinolin-1-one Scaffold
This compound serves as the starting material for 6-chloro-isoquinolin-1-one derivatives.
-
Bromination: The C2-methyl group is brominated using NBS/AIBN.
-
Cyclization: Reaction with a primary amine results in displacement of the bromine and subsequent attack on the ester, forming the lactam ring.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Nitro Compounds: Although this specific ester is not classified as an explosive, nitro-aromatics can be energetic. Avoid heating crude residues to dryness without testing for thermal stability.
-
Acid Chlorides: The use of thionyl chloride in the synthesis releases
and gas; perform all esterifications in a functioning fume hood.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
References
-
Synthesis of Isoquinolin-1-one Derivatives
- Source: US Patent Applic
- Title: "P2X7 Receptor Antagonists for the Treatment of Pain and Inflamm
- Context: Describes the nitration and esterification protocol for Compound 0411 (Methyl 4-chloro-2-methyl-3-nitrobenzo
-
General Nitration Methodologies
-
Compound Registry
- Source: PubChem / NIH.
-
Compound: Methyl 4-chloro-2-methyl-3-nitrobenzoate (Analogous structures and properties).[1]
